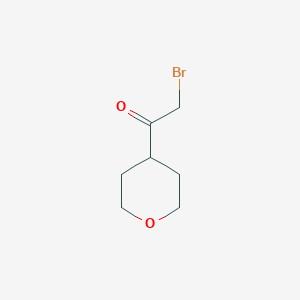
2-Bromo-1-(oxan-4-yl)ethan-1-one
Overview
Description
The compound "2-Bromo-1-(oxan-4-yl)ethan-1-one" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar brominated organic compounds .
Synthesis Analysis
The synthesis of brominated compounds often involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded higher yields and proved to be an effective chemical protective group . Similarly, the synthesis of 1,1'-Bis(2-bromobenzoylthioureido)ethane was achieved through the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(oxan-4-yl)ethan-1-one" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and stability of brominated compounds can be analyzed using various spectroscopic techniques and computational methods. For instance, the molecular structure, vibrational frequencies, and assignments of a brominated ethanone compound were investigated using Gaussian09 software, and the results were in agreement with experimental data . The crystal structure of another brominated compound was determined to be monoclinic with specific space group parameters . These techniques could be applied to determine the molecular structure of "2-Bromo-1-(oxan-4-yl)ethan-1-one."
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including cyclization, as demonstrated by the synthesis of furan-2(5H)-one derivatives via a palladium-catalyzed cyclization reaction of 2,3-allenoic acids . The reactivity of brominated compounds towards nucleophiles and their potential to participate in bimolecular condensation reactions is also noted . These reactions could be relevant to the chemical behavior of "2-Bromo-1-(oxan-4-yl)ethan-1-one."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds, such as their thermal decomposition behavior, can be complex. For example, the thermal decomposition of a brominated flame retardant involves a 1,3-hydrogen shift and fission of C-C bonds, leading to various brominated products . The HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into the charge transfer within the molecule and its potential applications in nonlinear optics . These analyses could be indicative of the properties of "2-Bromo-1-(oxan-4-yl)ethan-1-one."
Scientific Research Applications
Chemical Synthesis and Characterization
2-Bromo-1-(oxan-4-yl)ethan-1-one and its derivatives play a significant role in chemical synthesis. They serve as intermediates or key components in synthesizing various compounds. For instance, 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared and used to synthesize compounds that exhibited excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021). Additionally, various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(furan-2-yl)ethan-1-one, were computationally studied for their reactivity with imidazole, showcasing their importance in chemical reaction studies (Erdogan & Erdoğan, 2019).
Crystallography and Material Analysis
The compound also finds applications in crystallography and materials science. For example, a study involved the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one from 2-acetyl-1-naphthol using Br2/AcOH. The crystal structure of the resulting compound, 4-bromo-2-acetyl-1-naphthol, was analyzed using X-ray single-crystal diffractometry, revealing details about its crystal system, space group symmetry, and molecular dimensions (Patil, Pathan, & Zangade, 2021).
properties
IUPAC Name |
2-bromo-1-(oxan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZSWXALTGLKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526536 | |
| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(oxan-4-yl)ethan-1-one | |
CAS RN |
141095-78-5 | |
| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(oxan-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
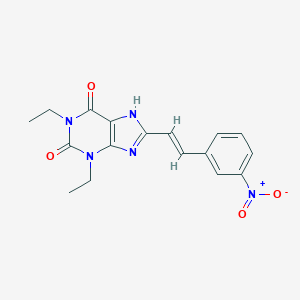
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)




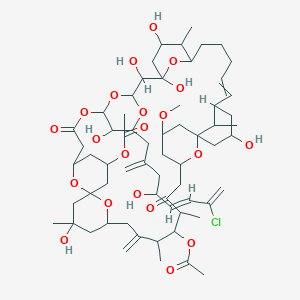
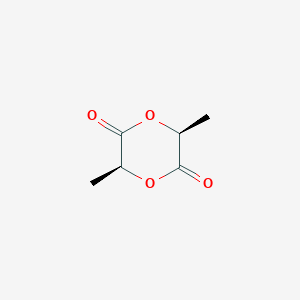
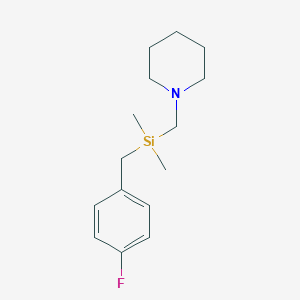

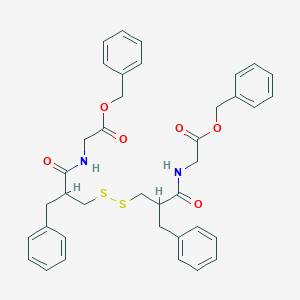
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
